

Comparative Guide: Methyl 3-bromo-5-nitropicolinate in High-Throughput Synthesis

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Compound of Interest

Compound Name: *Methyl 3-bromo-5-nitropicolinate*

CAS No.: *1211581-74-6*

Cat. No.: *B3046216*

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Part 1: Executive Summary & Technical Identity

The "Scaffold Paradox"

In modern kinase inhibitor and receptor modulator discovery, the demand for orthogonal functionalization—the ability to modify specific sites of a molecule independently—is paramount. **Methyl 3-bromo-5-nitropicolinate** represents a "Tri-Vector" scaffold, offering three distinct chemical handles (C2-Ester, C3-Bromide, C5-Nitro) that can be engaged sequentially without protecting group manipulation.

This guide compares this premium scaffold against lower-cost alternatives, analyzing whether the upfront cost is justified by the reduction in synthetic steps (Step-Economy).

Critical Identity Alert (CAS Verification)

STOP AND VERIFY: There is a frequent database conflict regarding this compound.

- Target Molecule: **Methyl 3-bromo-5-nitropicolinate**[\[1\]](#)
- Correct CAS:1211581-74-6 (Primary commercial identifier)

- User-Provided CAS (29681-42-3): This CAS corresponds to Methyl 4-bromopicolinate.^[2]
- Action: This guide focuses on the 3-bromo-5-nitro isomer (CAS 1211581-74-6) as requested by the topic name, as it offers superior orthogonal utility compared to the 4-bromo isomer.

Part 2: Chemo-Economic Landscape

The Competitors

We compare the target against two common alternatives used to access similar chemical space.

| Feature | Target: Methyl 3-bromo-5-nitropicolinate | Alt A: 3-Bromo-5-nitropyridine | Alt B: Methyl 3-amino-5-bromopicolinate |
|----------------------|--|--|---|
| Structure | Pyridine w/ C2-Ester, C3-Br, C5-NO2 | Pyridine w/ C3-Br, C5-NO2 (No Ester) | Pyridine w/ C2-Ester, C3-Br, C5-NH2 |
| Primary Utility | 3-way orthogonal branching | Cheap core for bi-aryl systems | Ready for amide coupling |
| Stability | High (Nitro is shelf-stable) | High | Moderate (Amine oxidizes/darkens) |
| C2-Functionalization | Direct (Ester/Amide/Alcohol) | Difficult (Requires Minisci or Lithiation) | Direct |
| Cost (Est.) | High (\$) | Low (\$) | Very High (\$) |
| Step-Economy | Excellent | Poor (if C2 sub. ^{[1][3][4][5][6][7][8][9][10]} needed) | Good |

Cost-Benefit Analysis: The "Make vs. Buy" Decision

- The "Make" Route: Synthesizing the target from 3-bromo-2-methyl-5-nitropyridine involves oxidation of the methyl group (KMnO₄/SeO₂) followed by esterification.

- Risk:[3][11][12] Pyridine oxidations are notoriously low-yielding (20-40%) and generate difficult-to-remove metal waste.
- Verdict: If you need <50g, BUY. The labor cost of purification outweighs the material savings.
- The "Alternative" Route (Alt A): Using 3-Bromo-5-nitropyridine.
 - Hidden Cost: If your final drug candidate requires a substituent at C2 (e.g., an amide or ether), you must install it via C-H activation or radical chemistry, which often suffers from poor regioselectivity (C2 vs C6 mixtures).
 - Verdict: Use the Target (**Methyl 3-bromo-5-nitropicolinate**) if C2 substitution is mandatory.

Part 3: Technical Implementation & Protocols

Orthogonal Workflow Visualization

The following diagram illustrates the "Tri-Vector" strategy, demonstrating how the molecule allows for sequential functionalization.



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Caption: Figure 1. The Tri-Vector workflow demonstrating the chemoselective functionalization order (C3 -> C5 -> C2).

Validated Protocol: C3-Selective Suzuki Coupling

Objective: Install an aryl group at C3 without affecting the Nitro (C5) or Ester (C2) groups.

Reagents:

- Scaffold: **Methyl 3-bromo-5-nitropicolinate** (1.0 eq)
- Boronic Acid: Phenylboronic acid (1.1 eq)
- Catalyst: Pd(dppf)Cl₂[9]·CH₂Cl₂ (0.05 eq)
- Base: K₂CO₃ (2.0 eq, 2M aqueous)
- Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

- Degassing: Charge the scaffold, boronic acid, and catalyst into a reaction vial. Seal and purge with Argon for 5 minutes. Why? Nitro groups can poison Pd(0) species in the presence of oxygen; strict anaerobic conditions preserve catalyst turnover number (TON).
- Solvation: Add degassed 1,4-dioxane and 2M K₂CO₃.
- Reaction: Heat to 80°C for 4 hours.
 - Checkpoint: Monitor via LCMS. The bromide (M+) should disappear. If the ester hydrolyzes (M-14), lower temperature to 60°C.
- Workup: Dilute with EtOAc, wash with water. Dry over Na₂SO₄.
- Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes earlier than the starting material due to the loss of the polar C-Br bond.

Expected Yield: 75-85% Common Pitfall: Using strong bases (NaOH/KOH) will hydrolyze the C2-ester prematurely. Stick to Carbonate or Phosphate bases.

Protocol: Chemoselective Nitro Reduction

Objective: Reduce C5-Nitro to Amine without reducing the C2-Ester or dehalogenating (if Br was preserved).

System: Iron Powder / Ammonium Chloride (Fe/NH₄Cl)

- Suspend the nitro-pyridine in EtOH/Water (4:1).

- Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).
- Heat to 70°C for 2 hours.
- Filtration: Filter hot through Celite (critical to remove iron sludge).
- Result: Quantitative conversion to the amine. This method is superior to Hydrogenation (H₂/Pd) which often causes debromination (if the C3-Br is still present) or reduction of the pyridine ring.

Part 4: Data Summary & References

Comparative Performance Matrix

| Metric | Methyl 3-bromo-5-nitropicolinate | 3-Bromo-5-nitropyridine |
|------------------------|---|----------------------------------|
| Atom Economy (Step 1) | 88% (Suzuki) | 92% (Suzuki) |
| Downstream Versatility | High (Ester -> Acid -> Amide) | Low (Requires C-H activation) |
| Solubility (DMSO) | >100 mM | >100 mM |
| Reaction Success Rate | High (Electronic bias directs Pd to C3) | Medium (C2/C6 protons interfere) |

References

- Chemical Identity & Properties
 - Source: PubChem Compound Summary for Methyl 3-bromo-5-nitropicolin
 - URL:[\[Link\]](#)(Note: Search by CAS 1211581-74-6 for accurate isomer data).
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- CAS Discrepancy Verification
 - Title: Methyl 4-bromopicolinate (CAS 29681-42-3) Data Sheet.[2]
 - Source: Santa Cruz Biotechnology.[2][13]

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- [12. chemistry.stackexchange.com \[chemistry.stackexchange.com\]](#)
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